molecular formula C17H17NO4 B2983549 N-(4-Phenoxyphenyl)glutaramic acid CAS No. 135407-40-8

N-(4-Phenoxyphenyl)glutaramic acid

Cat. No. B2983549
M. Wt: 299.326
InChI Key: DYIAFTOTMYWLSZ-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)glutaramic acid is a chemical compound with the following properties:



  • Linear Formula : C17H17NO4

  • Molecular Weight : 299.329 g/mol

  • CAS Number : 135407-40-8

  • Appearance : The compound likely exists as a white or off-white solid.



Molecular Structure Analysis

The molecular structure of N-(4-Phenoxyphenyl)glutaramic acid consists of a glutaramic acid backbone (glutamic acid derivative) with a phenoxyphenyl group attached at the N-position. The phenoxyphenyl moiety contributes to its aromatic character.



Chemical Reactions Analysis

While detailed chemical reactions involving this compound are scarce, we can infer potential reactions based on its functional groups:



  • Hydrolysis : The amide bond between the glutaramic acid and the phenoxyphenyl group could undergo hydrolysis under acidic or basic conditions.

  • Esterification : The carboxylic acid group may participate in esterification reactions with alcohols.

  • Amidation : N-(4-Phenoxyphenyl)glutaramic acid could react with amines to form amides.



Physical And Chemical Properties Analysis


  • Solubility : The compound’s solubility likely depends on its pH and polarity. It may dissolve in polar organic solvents.

  • Melting Point : Experimental data on the melting point would be valuable.

  • Stability : Assessing its stability under various conditions (temperature, light, etc.) is crucial.


Safety And Hazards

As of now, there are no documented safety hazards associated with N-(4-Phenoxyphenyl)glutaramic acid. However, standard safety precautions should apply when handling any chemical compound.


Future Directions


  • Synthetic Pathways : Investigate efficient synthetic routes for N-(4-Phenoxyphenyl)glutaramic acid.

  • Biological Studies : Explore its potential biological activities, such as receptor binding or enzyme inhibition.

  • Structural Elucidation : Obtain crystallographic data to confirm its molecular structure.

  • Toxicology : Conduct toxicity studies to assess its safety profile.


Please note that this analysis is based on available information, and further research is essential to uncover additional details about this intriguing compound1.


properties

IUPAC Name

5-oxo-5-(4-phenoxyanilino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(7-4-8-17(20)21)18-13-9-11-15(12-10-13)22-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIAFTOTMYWLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Phenoxyphenyl)glutaramic acid

CAS RN

135407-40-8
Record name N-(4-PHENOXYPHENYL)GLUTARAMIC ACID
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